molecular formula C24H25N3O4 B2830333 N1-(4-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898433-04-0

N1-(4-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2830333
CAS RN: 898433-04-0
M. Wt: 419.481
InChI Key: JUFITVMYNMGSRL-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, commonly known as EFIO, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFIO is a small molecule that belongs to the class of oxalamide derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds related to N1-(4-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide have been a focus of research, leading to the development of various synthetic methodologies and exploration of their potential applications. For example, the efficient synthesis of spiro[furan-3,3′-indoline] derivatives via reactions of pyridinium salts with isatinylidene acetoacetates demonstrates the versatility of these compounds in creating functionalized derivatives through domino reactions, highlighting their potential in medicinal chemistry and material science (Liu, Fang, & Yan, 2013). Additionally, the visible-light-induced aerobic dearomative reaction of indole derivatives to access heterocycle fused or spirocyclo indolones showcases innovative strategies to manipulate these complex molecules for the synthesis of novel heterocyclic compounds (Zhang, Duan, Li, Cheng, & Zhu, 2016).

Anticancer Research

The investigation into the biological activities of this compound derivatives has led to the discovery of their potential as anticancer agents. Research on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor (EGFR) inhibitors and anticancer agents indicates significant cytotoxic activities against various cancer cell lines, underscoring the therapeutic potential of these compounds in targeting EGFR for cancer treatment (Lan, Xinshan, Jiaofeng, Guangpeng, Congchong, Guzhou, Qingchun, & Chun, 2017).

Catalytic Applications

The catalytic properties of N,N'-bisoxalamides, including derivatives related to this compound, have been explored for their efficiency in promoting Cu-catalyzed coupling reactions. Such studies have demonstrated their effectiveness in facilitating the N-arylation of anilines and cyclic secondary amines, providing a broad application in the synthesis of pharmaceutically relevant compounds (Bhunia, Kumar, & Ma, 2017).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-2-30-19-11-9-18(10-12-19)26-24(29)23(28)25-16-21(22-8-5-15-31-22)27-14-13-17-6-3-4-7-20(17)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFITVMYNMGSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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